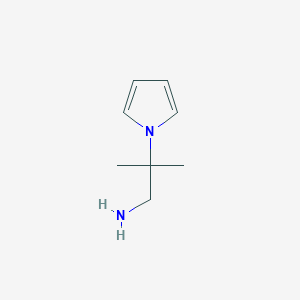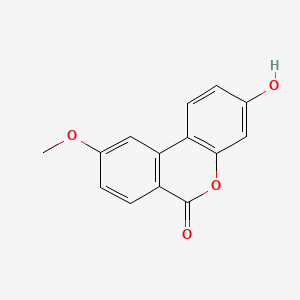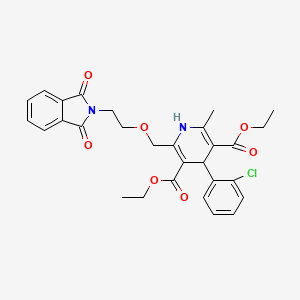![molecular formula C6H13NO2 B13438394 3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
3-[(Methylamino)methyl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Methylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-[(methylamino)methyl]tetrahydrofuran-3-ol. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methylamino group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydrofuran, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Procedure: Tetrahydrofuran is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat management.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the desired purity level.
化学反応の分析
Types of Reactions
3-[(Methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-[(Methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.
類似化合物との比較
Similar Compounds
3-[(Amino)methyl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
3-[(Ethylamino)methyl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-[(Methylamino)methyl]oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
3-(methylaminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6(8)2-3-9-5-6/h7-8H,2-5H2,1H3 |
InChIキー |
NOHRSADDTRHVTL-UHFFFAOYSA-N |
正規SMILES |
CNCC1(CCOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)









